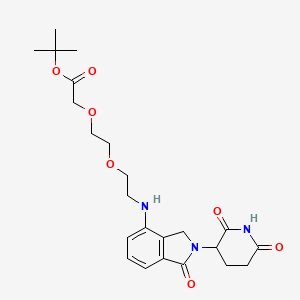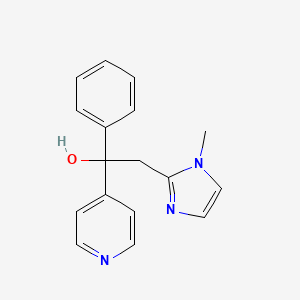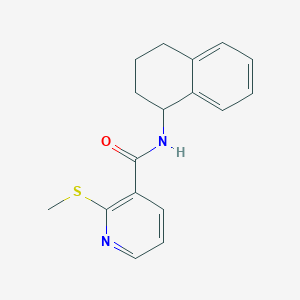
tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate is a compound that features a thalidomide analogue, a hydrophilic polyethylene glycol spacer, and a tert-butyl ester. This compound is often used as a linker in proteolysis targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins by recruiting E3 ligase for ubiquitination and subsequent destruction of the target protein .
Méthodes De Préparation
The synthesis of tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Analyse Des Réactions Chimiques
tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The tert-butyl ester can be hydrolyzed to reveal a carboxylic acid, which can be further derivatized.
Substitution: The compound can participate in substitution reactions where the thalidomide analogue or the polyethylene glycol spacer is modified.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate is widely used in scientific research, particularly in the development of PROTACs. These molecules are designed to degrade disease-implicated proteins by leveraging the cell’s endogenous quality control mechanisms. This compound has been used in studies targeting human carbonic anhydrase II, a metalloenzyme essential to various physiological processes . The use of PROTACs has shown promise in treating conditions such as glaucoma, epilepsy, and certain cancers .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate involves the recruitment of E3 ligase by the thalidomide analogue. This recruitment leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The polyethylene glycol spacer provides flexibility and hydrophilicity, enhancing the compound’s ability to interact with the target protein and the E3 ligase .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate include other PROTAC linkers that feature different analogues, spacers, and esters. For example:
tert-Butyl 2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethyl)carbamate: This compound also features a thalidomide analogue but has a different ester group.
tert-Butyl 2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate: This compound has a similar structure but includes an ether linkage instead of an amide.
The uniqueness of this compound lies in its specific combination of the thalidomide analogue, polyethylene glycol spacer, and tert-butyl ester, which together provide optimal properties for its use in PROTACs.
Propriétés
Formule moléculaire |
C23H31N3O7 |
|---|---|
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
tert-butyl 2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C23H31N3O7/c1-23(2,3)33-20(28)14-32-12-11-31-10-9-24-17-6-4-5-15-16(17)13-26(22(15)30)18-7-8-19(27)25-21(18)29/h4-6,18,24H,7-14H2,1-3H3,(H,25,27,29) |
Clé InChI |
FLYAJLIOIKZGDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COCCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-{4-chloro-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid](/img/structure/B13363238.png)


![3-[6-(4-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13363254.png)
![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B13363267.png)
![Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclobutan-1-ol](/img/structure/B13363274.png)
![(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(methylthio)nicotinate](/img/structure/B13363300.png)

![7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13363308.png)
![6-(3,4-Diethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363311.png)
![1-{2-[1-(3,4-dimethoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-4-(2-furoyl)piperazine](/img/structure/B13363313.png)
![2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13363323.png)
![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13363331.png)
![4-(4-hydroxyquinazolin-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide](/img/structure/B13363338.png)
